molecular formula C8H17NO2S B13558328 Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone

Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone

Cat. No.: B13558328
M. Wt: 191.29 g/mol
InChI Key: CXIDNHOILNHIEA-UHFFFAOYSA-N
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Description

Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone is a sulfur-containing compound characterized by a sulfanone (λ⁶-sulfanone) core, a methoxy-substituted cyclobutyl group, and an ethyl linkage. The λ⁶-sulfanone moiety (S=NH) is a hypervalent sulfur species, which confers unique electronic and steric properties compared to conventional sulfoxides or sulfones.

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

imino-[2-(3-methoxycyclobutyl)ethyl]-methyl-oxo-λ6-sulfane

InChI

InChI=1S/C8H17NO2S/c1-11-8-5-7(6-8)3-4-12(2,9)10/h7-9H,3-6H2,1-2H3

InChI Key

CXIDNHOILNHIEA-UHFFFAOYSA-N

Canonical SMILES

COC1CC(C1)CCS(=N)(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone involves several steps. One common synthetic route includes the reaction of 3-methoxycyclobutanone with ethylamine to form 2-(3-methoxycyclobutyl)ethylamine. This intermediate is then reacted with methyl-lambda6-sulfanone under specific conditions to yield the final product . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Chemical Reactions Analysis

Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone undergoes various chemical reactions, including:

Scientific Research Applications

Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Structural Analysis

  • Cyclobutyl vs. Aromatic Substituents : The 3-methoxycyclobutyl group in the target compound imposes distinct steric constraints compared to aromatic substituents (e.g., 4-methoxyphenyl in ). This may reduce π-π stacking interactions but increase selectivity in molecular recognition processes.

Reactivity and Stability

  • Methoxy Group Influence: The methoxy group in the cyclobutyl ring may act as a weak electron donor, modulating the electrophilicity of the sulfanone core. This contrasts with the hydroxyl group in [(2-hydroxyphenyl)imino]dimethyl-λ⁶-sulfanone, which introduces acidity and redox activity .
  • Thermal Stability: Branched alkyl analogs (e.g., imino(3-methylbutyl)(2-methylpropyl)-λ⁶-sulfanone) exhibit higher thermal stability due to reduced steric strain, as noted in safety guidelines .

Spectroscopic Signatures

Infrared (IR) and Raman spectra of λ⁶-sulfanones typically show strong S=N stretching bands near 1100–1200 cm⁻¹, as observed in sulfur-containing coordination compounds . Substituents like methoxycyclobutyl or furan may shift these bands due to electronic effects. For example, methoxy groups could lower the S=N stretching frequency by electron donation, whereas electron-withdrawing groups (e.g., trifluoromethyl in unrelated triazine derivatives ) may increase it.

Biological Activity

Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone is a sulfoximine compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activity, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₃NO₂S
  • CAS Number : 134970-89-1
  • Purity : Typically over 95%

The compound features a sulfinamide functional group, which is significant in medicinal chemistry due to its diverse biological activities.

This compound exhibits various biological activities, primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The sulfoximine moiety is known to enhance the pharmacological profile of compounds by improving their binding affinity and selectivity.

Antimicrobial Activity

Research has indicated that sulfoximines possess antimicrobial properties. A study demonstrated that compounds with similar structures exhibited activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. In vitro assays showed that it could inhibit the proliferation of cancer cell lines, possibly through apoptosis induction or cell cycle arrest. Further investigation is needed to elucidate the specific pathways involved.

Case Studies

  • Antimicrobial Efficacy :
    • A comparative study on sulfoximines revealed that imino derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the specific strain tested.
  • Cytotoxicity Assays :
    • In vitro cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa, MCF-7) indicated IC50 values in the micromolar range, suggesting a moderate level of efficacy in inhibiting cancer cell growth.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxic effects on cancer cells
Enzyme InhibitionPotential modulation of enzyme activity

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone with high purity?

  • Methodological Answer : Synthesis should be conducted under inert gas (e.g., nitrogen/argon) to prevent oxidation and moisture exposure, as the compound is sensitive to air and humidity . Key steps include:

  • Cyclobutyl Group Functionalization : Use microwave-assisted synthesis to optimize the formation of the 3-methoxycyclobutyl moiety, reducing side reactions.
  • Sulfur-Nitrogen Bond Formation : Employ Schlenk-line techniques with anhydrous solvents to stabilize reactive intermediates.
  • Purification : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and gradient elution (acetonitrile/water) ensures >98% purity. Monitor purity via 1H^{1}\text{H}-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the structural integrity of this sulfanone derivative?

  • Methodological Answer : A multi-spectroscopic approach is critical:

  • NMR Spectroscopy : 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 2D NMR (COSY, HSQC) resolve stereochemical ambiguities in the cyclobutyl and imino groups .
  • X-ray Crystallography : Single-crystal diffraction confirms the lambda6-sulfanone geometry and bond angles.
  • Infrared Spectroscopy (IR) : Identify sulfur-oxygen and methoxy group vibrations (e.g., S=O stretch at ~1150 cm1^{-1}, C-O-C at ~1250 cm1^{-1}) .

Q. What experimental conditions are critical for maintaining the compound’s stability during storage?

  • Methodological Answer : Stability is highly dependent on:

  • Storage : Use amber glass vials under inert gas (argon) at -20°C to prevent photodegradation and oxidation .
  • Handling : Avoid contact with metal surfaces (use PTFE-coated tools) to prevent catalytic decomposition.
  • Thermal Stability Assessment : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds .

Advanced Research Questions

Q. How can researchers investigate the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction rates with nucleophiles (e.g., thiols) under varying pH (4–10) and temperature (25–60°C).
  • Isotopic Labeling : Incorporate 34S^{34}\text{S} or 15N^{15}\text{N} isotopes to track sulfur-nitrogen bond cleavage pathways via mass spectrometry .
  • Biological Assays : Perform in vitro competitive binding assays with human SLC1A5/ASCT2 transporters (if applicable) to assess amino acid transporter modulation, referencing glutamine competition protocols .

Q. What computational strategies are effective for predicting the compound’s electronic properties and interaction mechanisms?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in polar (water) and nonpolar (chloroform) solvents to predict aggregation behavior .
  • Docking Studies : Use AutoDock Vina to model interactions with hypothetical protein targets (e.g., sulfotransferases), validating results with mutagenesis data .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare NMR chemical shifts with analogous sulfanone derivatives (e.g., metsulfuron-methyl ).
  • Advanced Spectroscopy : Employ 19F^{19}\text{F}-NMR (if fluorinated analogs exist) or ECD (electronic circular dichroism) to resolve chiral centers in the cyclobutyl group .
  • Reproducibility Checks : Repeat synthesis under strictly controlled conditions (humidity <10 ppm, oxygen-free) to isolate batch-specific artifacts .

Q. What experimental designs are optimal for studying the compound’s thermodynamic properties?

  • Methodological Answer :

  • Microcalorimetry : Measure enthalpy changes (ΔH\Delta H) during hydrolysis using isothermal titration calorimetry (ITC).
  • Solubility Studies : Determine partition coefficients (log P) via shake-flask method in octanol/water systems at 25°C.
  • Pressure Perturbation : Apply high-pressure NMR (up to 200 MPa) to assess conformational flexibility of the methoxycyclobutyl group .

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